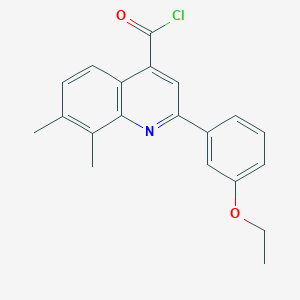

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Description

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a quinoline derivative characterized by a 3-ethoxyphenyl substituent at position 2 of the quinoline core, methyl groups at positions 7 and 8, and a reactive carbonyl chloride group at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic substitution reactions .

Properties

IUPAC Name |

2-(3-ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(21)23)16-9-8-12(2)13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRRDHUZQAAQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001185447 | |

| Record name | 2-(3-Ethoxyphenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001185447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160261-52-8 | |

| Record name | 2-(3-Ethoxyphenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160261-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Ethoxyphenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001185447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Quinoline Core

- The quinoline ring system is typically constructed via classical methods such as the Skraup synthesis , which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). This step yields the quinoline scaffold with the desired substitution pattern at positions 7 and 8 (methyl groups) achieved by using appropriately substituted starting materials or via subsequent methylation reactions.

Conversion to the Carbonyl Chloride

- The critical functional group, the carbonyl chloride (acyl chloride) at position 4 on the quinoline ring, is introduced by chlorination of the corresponding carboxylic acid derivative using reagents such as thionyl chloride (SOCl₂) under reflux. This reaction replaces the hydroxyl group of the acid with a chlorine atom, creating a highly reactive acyl chloride suitable for further transformations.

Industrial Scale Preparation

- Industrial synthesis mirrors the laboratory route but is optimized for yield, purity, and scalability . Processes often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned to maximize conversion and minimize byproducts.

- The use of thionyl chloride for acyl chloride formation is standard due to its efficiency and ease of removal of byproducts (SO₂ and HCl gases).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Quinoline core formation | Aniline derivative, glycerol, H₂SO₄, nitrobenzene | Classical Skraup synthesis; acidic, oxidative environment |

| 3-Ethoxyphenyl substitution | 3-Ethoxybenzene, AlCl₃, inert solvent | Friedel-Crafts alkylation; moisture sensitive |

| Carbonyl chloride formation | Thionyl chloride (SOCl₂), reflux, inert solvent | Efficient chlorination of acid to acyl chloride |

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Typical Conditions | Yield/Notes |

|---|---|---|---|---|

| Quinoline core synthesis | Skraup synthesis via aniline condensation | Aniline, glycerol, H₂SO₄, nitrobenzene | Acidic, reflux, oxidative | Moderate to good yields |

| 3-Ethoxyphenyl substitution | Friedel-Crafts alkylation of quinoline core | 3-Ethoxybenzene, AlCl₃ | Anhydrous, inert atmosphere | Requires regioselective control |

| Carbonyl chloride formation | Chlorination of quinoline-4-carboxylic acid | Thionyl chloride (SOCl₂) | Reflux, inert solvent | High yield, standard method |

Additional Notes on Related Compounds and Methods

- While direct literature on this compound is limited, methods used for closely related compounds such as 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride provide a strong foundation for synthesis.

- Patented methods for related quinoline derivatives emphasize the importance of controlled reaction environments (e.g., nitrogen protection, temperature control) and purification steps such as recrystallization to achieve high purity.

- The compound's reactive acyl chloride group is a versatile intermediate for further derivatization in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of quinoline N-oxides or dihydroquinolines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Thionyl Chloride: Used for the chlorination of the carbonyl group.

Palladium Catalysts: Employed in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

Quinoline N-oxides: Formed through oxidation.

Dihydroquinolines: Formed through reduction.

Biaryl Derivatives: Formed through coupling reactions.

Scientific Research Applications

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: Used as a probe to study cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s properties are highly sensitive to substituent positions and functional group modifications. Key comparisons include:

a) 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS 1160262-84-9)

- Molecular Formula: C₁₉H₁₆ClNO₂

- Molecular Weight : 325.79 g/mol

- Key Differences: Phenyl Substituent: 4-methoxyphenyl vs. 3-ethoxyphenyl in the target compound. The 4-methoxy group is less sterically hindered but provides weaker electron-donating effects compared to 3-ethoxy. Methyl Positions: 6,8-dimethyl on quinoline vs. 7,8-dimethyl. This alters molecular planarity and may reduce steric hindrance near the carbonyl chloride .

- Price: Not listed, but structurally similar compounds (e.g., sc-320576) are priced at $150/100 mg .

b) 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (sc-337405)

- Molecular Formula: C₁₈H₁₃Cl₂NO₂

- Key Differences: Halogenation: A chlorine atom at position 8 increases molecular weight (MW ≈ 358.2 g/mol) and may enhance electrophilicity at the carbonyl chloride. Phenyl Substituent: 3-methoxyphenyl vs. 3-ethoxyphenyl. Ethoxy’s larger size and stronger electron-donating capacity could improve solubility in non-polar solvents .

- Price : $150/100 mg .

c) 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (QY-7916)

- CAS : 1160262-87-2

- Key Differences: Phenyl Substituent: 4-ethoxyphenyl vs. 3-ethoxyphenyl. The para-substitution may reduce steric interactions but alter electronic effects on the quinoline core. Methyl Positions: 6,8-dimethyl configuration, similar to sc-320576, but distinct from the target compound’s 7,8-dimethyl arrangement .

Physicochemical Properties and Availability

*Estimated based on structural similarity.

Biological Activity

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinoline core with the following structural characteristics:

- Molecular Formula : C20H18ClNO2

- Molecular Weight : 339.82 g/mol

- Key Functional Groups :

- Ethoxy group at the 3-position on the phenyl ring

- Methyl groups at the 7 and 8 positions of the quinoline moiety

- Carbonyl chloride functional group at the 4-position

This unique arrangement of substituents is believed to influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds within the quinoline family, including this compound, exhibit promising anticancer properties. Various studies have explored their efficacy against different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT-116 | 39.6 ± 14 | Inhibition of cell proliferation |

| MIA PaCa-2 | 49.3 ± 36 | Induction of apoptosis |

The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Antimicrobial Activity

Antimicrobial properties have also been noted in several studies involving quinoline derivatives. The compound has shown effectiveness against various bacterial strains, with mechanisms that may include disrupting bacterial cell walls or inhibiting essential metabolic pathways. For instance:

- Tested Strains : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) : Varies based on specific structural modifications but shows significant activity in preliminary assays.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses. Studies have demonstrated that derivatives similar to this compound can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary investigations suggest interactions with key molecular targets involved in cancer progression and inflammatory processes:

- Enzyme Inhibition : Potential inhibition of DHODH (Dihydroorotate dehydrogenase) and COX pathways.

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to apoptosis.

Case Studies and Research Findings

Several studies have evaluated the biological activities of quinoline derivatives, including this compound:

-

Study on Anticancer Activity :

- Researchers synthesized various quinoline derivatives and tested their cytotoxic effects on human cancer cell lines.

- Results indicated that modifications at specific positions on the quinoline ring significantly impacted potency.

-

In Vitro Studies on Antimicrobial Effects :

- A series of quinoline derivatives were tested against common pathogens.

- The study highlighted structure-activity relationships that could guide future drug design.

-

Inflammation Models :

- Animal models were used to assess the anti-inflammatory effects.

- The compound demonstrated a reduction in inflammatory markers when administered in models of acute inflammation.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : A plausible synthetic route involves palladium-catalyzed cross-coupling to introduce the 3-ethoxyphenyl group to the quinoline core. For analogous quinoline derivatives, PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ in DMF/K₂CO₃ has been effective . Key variables include:

- Catalyst loading : Optimize between 1–5 mol% to balance cost and yield.

- Temperature : Reactions typically proceed at 80–110°C for 12–24 hours.

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) isolates the product .

Post-synthesis, the carbonyl chloride is introduced via thionyl chloride (SOCl₂) treatment of the corresponding carboxylic acid. Monitor reaction progress by TLC and confirm conversion via IR (C=O stretch at ~1750 cm⁻¹) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group integration at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- IR Spectroscopy : Identify carbonyl chloride (C=O stretch ~1770 cm⁻¹) and quinoline backbone (C=N ~1600 cm⁻¹) .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients; purity >95% is typical for research-grade material.

- Melting Point : Compare with literature values (if available) or characterize via DSC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for analogous quinoline derivatives?

- Methodological Answer : Discrepancies in yields often arise from substituent electronic effects or steric hindrance . For example:

- Electron-withdrawing groups (e.g., Cl) on the phenyl ring reduce coupling efficiency, requiring higher catalyst loads or longer reaction times .

- Steric effects : Bulkier groups (e.g., 7,8-dimethyl) may slow quinoline functionalization. Pre-activation of the quinoline core via borylation or lithiation can improve reactivity .

- Solvent optimization : Switch from DMF to toluene or THF for temperature-sensitive intermediates .

Q. How does the ethoxy substituent influence the compound’s reactivity compared to methoxy analogs?

- Methodological Answer : The ethoxy group introduces increased steric bulk and moderate electron-donating effects compared to methoxy:

- Steric impact : Ethoxy may reduce accessibility for nucleophilic attacks at the carbonyl chloride, requiring polar aprotic solvents (e.g., DCM) for efficient reactions.

- Electronic impact : Ethoxy’s electron donation slightly destabilizes the carbonyl chloride, increasing susceptibility to hydrolysis. Use anhydrous conditions and molecular sieves during synthesis .

- Comparative studies : Synthesize methoxy analogs (e.g., 3-methoxyphenyl derivatives ) and compare reaction kinetics via UV-Vis or HPLC monitoring.

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Hydrolysis risk : The carbonyl chloride is moisture-sensitive. Store under inert gas (Ar/N₂) in sealed, desiccated containers at –20°C .

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C is typical for quinoline derivatives ).

- Light sensitivity : UV-Vis studies show quinoline derivatives may photodegrade; use amber vials for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.